



In-Depth Technical Guide: GW2433 Target Receptor Binding Affinity

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Compound of Interest				
Compound Name:	GW 2433			
Cat. No.:	B15543955	Get Quote		

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Introduction

GW2433 is a synthetic ligand recognized for its role as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor delta (PPAR δ).[1][2] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism. Understanding the binding affinity and selectivity of compounds like GW2433 for different PPAR subtypes is fundamental for elucidating their mechanism of action and for the development of targeted therapeutics for metabolic diseases such as type II diabetes and dyslipidemia. This guide provides a comprehensive overview of the target receptor binding affinity of GW2433, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Core Concepts: PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a class of nuclear receptors that are essential in regulating the expression of genes involved in metabolic processes. When a ligand, such as GW2433, binds to a PPAR, the receptor undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This



binding event recruits co-activator proteins, initiating the transcription of genes that influence lipid and glucose homeostasis.

Quantitative Binding Affinity of GW2433

The following table summarizes the known binding affinity of GW2433 for the PPAR subtypes. It is important to note that GW2433 is characterized as a dual agonist for PPAR α and PPAR δ .

Receptor Subtype	Parameter	Value (nM)	Cell/System Type	Reference
ΡΡΑΠδ	EC50	~300	Organ cultures of duodeno-jejunal explants from PPARα-null mice	[3]

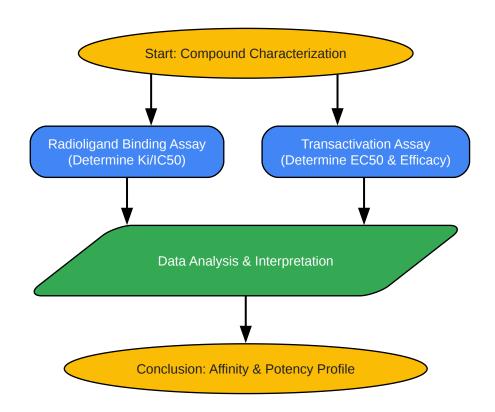
Further quantitative data for direct comparison of binding affinities (Ki, IC50, Kd) across all three PPAR subtypes (α , δ , and γ) from a single comprehensive study is not readily available in the public domain.

Signaling Pathway and Experimental Workflow

The interaction of GW2433 with PPARs initiates a cascade of molecular events that modulate gene expression. The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for characterizing the binding and activity of a ligand like GW2433.







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References



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